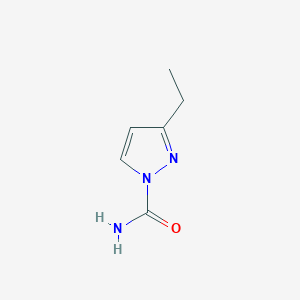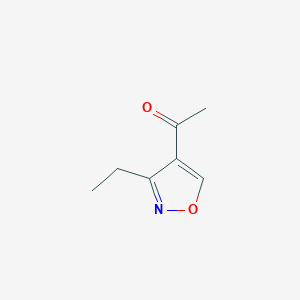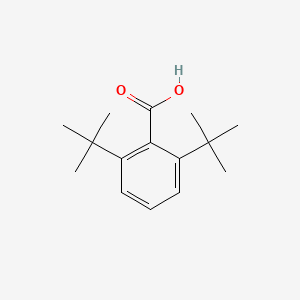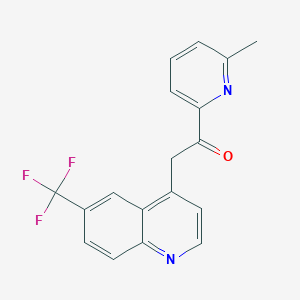- CAS No. 71418-09-2](/img/structure/B12872964.png)
Platinum, [ethanedioato(2-)-O,O'](1,3-propanediamine-N,N')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, ethanedioato(2-)-O,O’- is a coordination complex of platinum. This compound is known for its unique structure, where platinum is coordinated with ethanedioato and 1,3-propanediamine ligands. It has a molecular formula of C5H10N2O4Pt and a molecular weight of 357.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, ethanedioato(2-)-O,O’- typically involves the reaction of platinum salts with ethanedioato and 1,3-propanediamine ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, ethanedioato(2-)-O,O’- undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of new coordination complexes .
Applications De Recherche Scientifique
Platinum, ethanedioato(2-)-O,O’- has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in anticancer therapies due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Platinum, ethanedioato(2-)-O,O’- involves its interaction with target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum compound with a distinct ligand arrangement, used in cancer treatment.
Uniqueness
Platinum, ethanedioato(2-)-O,O’- is unique due to its specific ligand coordination, which may impart different chemical and biological properties compared to other platinum complexes. Its ethanedioato and 1,3-propanediamine ligands provide a distinct structural framework that can influence its reactivity and interactions with target molecules .
Propriétés
Numéro CAS |
71418-09-2 |
|---|---|
Formule moléculaire |
C5H10N2O4Pt |
Poids moléculaire |
357.23 g/mol |
Nom IUPAC |
3-azanidylpropylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C3H8N2.C2H2O4.Pt/c4-2-1-3-5;3-1(4)2(5)6;/h4-5H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
Clé InChI |
JXDCDBQEQNUJPT-UHFFFAOYSA-N |
SMILES canonique |
C(C[NH-])C[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)



![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
